4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one
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Overview
Description
4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one is a natural product found in Shorea robusta, Hopea utilis, and Hopea reticulata with data available.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds related to the specified chemical structure, like N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16] heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, involve spectroscopy, microanalysis, and X-ray diffractometry. These methods help in determining the molecular structure, including bond lengths and angles, thereby contributing to a deeper understanding of the compound's properties (Odame, Hosten, & Tshentu, 2020).
Crystal Structure Analysis
- Detailed crystal structure analyses of similar compounds are performed using X-ray diffraction (XRD). This aids in understanding the conformations and arrangement of molecules in a crystal lattice, which is essential for determining physical and chemical properties (Kurbanova et al., 2009).
Potential Biological Applications
- Research has identified certain bicyclic diarylheptanoids and related compounds that show potential for cancer chemopreventive properties. These compounds are isolated using bioassays and analyzed using techniques like NMR and X-ray diffraction to determine their structure and potential biological activities (Jang et al., 2002).
Photophysical Properties
- Studies on new fluorescent devices for protons and metal ions, which include macrocyclic compounds related to the specified structure, help in exploring their photophysical properties. Such research contributes to understanding the interaction of these compounds with various metal ions, which is crucial in fields like sensor technology and materials science (Tamayo et al., 2005).
Computational Studies
- Computational studies, including density functional theory, are applied to similar triazatetracyclic compounds. These studies are essential for predicting reactivity, molecular electrostatic potential, and other chemical properties, contributing significantly to theoretical chemistry and material science applications (Odame, Hosten, & Tshentu, 2021).
Properties
Molecular Formula |
C28H18O7 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one |
InChI |
InChI=1S/C28H18O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,29-33H |
InChI Key |
HMIFNEKPRFKIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3O)O)C4=C(OC5=CC(=CC(=C54)C2=O)O)C6=CC=C(C=C6)O)O |
Synonyms |
hopeafuran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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